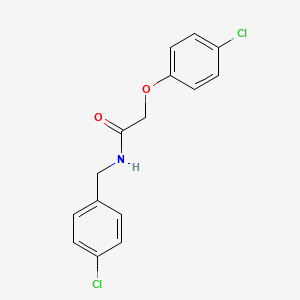
Hexanediamide, N,N'-bis(2-furanylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanediamide, N,N’-bis(2-furanylmethyl)- is an organic compound with the molecular formula C16H20N2O4. It features a hexanediamide backbone with two furanylmethyl groups attached to the nitrogen atoms. This compound is known for its unique chemical structure, which includes aromatic furan rings and amide functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide, N,N’-bis(2-furanylmethyl)- typically involves the reaction of hexanediamine with furfural. The reaction proceeds through a condensation mechanism, where the amine groups of hexanediamine react with the aldehyde groups of furfural to form the desired product. The reaction is usually carried out under acidic or basic conditions to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of Hexanediamide, N,N’-bis(2-furanylmethyl)- can be optimized using continuous-flow synthesis techniques. This method enhances the reaction rate and product yield by improving mass transfer and reaction kinetics. The reaction is conducted in a micro fixed-bed reactor, often using a catalyst such as 5% Pt/C to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Hexanediamide, N,N’-bis(2-furanylmethyl)- undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hexanediamine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Hexanediamide, N,N’-bis(2-furanylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism by which Hexanediamide, N,N’-bis(2-furanylmethyl)- exerts its effects involves interactions with various molecular targets. The furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hexanediamide, N,N’-di-benzoyloxy: Known for its antitumor and anaphylactic activities.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of hindered amine light stabilizers.
Uniqueness
Hexanediamide, N,N’-bis(2-furanylmethyl)- is unique due to its combination of furan rings and amide functionalities, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
61190-71-4 |
|---|---|
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
N,N'-bis(furan-2-ylmethyl)hexanediamide |
InChI |
InChI=1S/C16H20N2O4/c19-15(17-11-13-5-3-9-21-13)7-1-2-8-16(20)18-12-14-6-4-10-22-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,17,19)(H,18,20) |
Clave InChI |
XEETWTQHPJBVPN-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNC(=O)CCCCC(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)
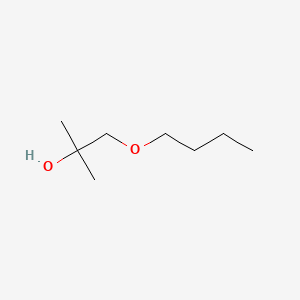
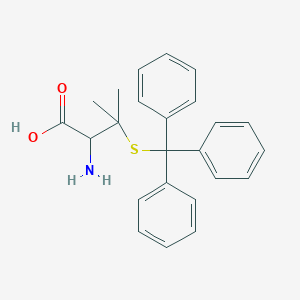
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)
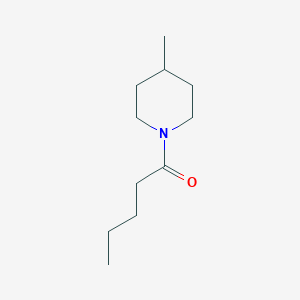
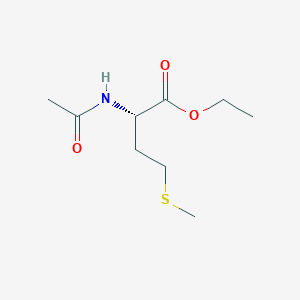
![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
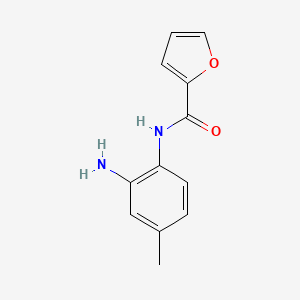
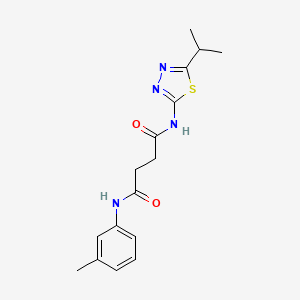
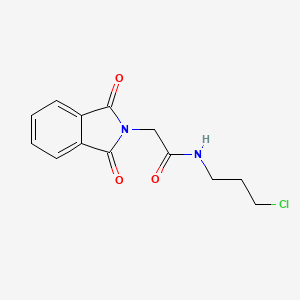
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
